
Methyllycaconitine (citrate)
Overview
Description
This compound is known for its toxicity to animals, with acute toxicity levels varying across species . Methyllycaconitine (citrate) has been identified as one of the principal toxins responsible for livestock poisoning in the mountain rangelands of North America . It has also been explored for its potential therapeutic applications and insecticidal properties .
Preparation Methods
Methyllycaconitine (citrate) is typically isolated from the seeds of Delphinium species . The isolation process involves several steps, including extraction, purification, and crystallization. The citrate salt form is the most common commercially available form of this compound .
Synthetic Routes and Reaction Conditions:
- The synthesis of methyllycaconitine (citrate) involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
- The reaction conditions for the synthesis include maintaining specific temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Methyllycaconitine (citrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions:
Common Reagents and Conditions:
- Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts .
- The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed:
Scientific Research Applications
Methyllycaconitine (citrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors .
- The compound’s unique structure and reactivity make it valuable for chemical research and synthesis .
Biology:
- Methyllycaconitine (citrate) is used to study the effects of toxins on biological systems .
- It serves as a tool for investigating the mechanisms of action of various biological processes .
Medicine:
- The compound has been explored as a potential therapeutic agent for the treatment of spastic paralysis .
- It is also being studied for its potential use in treating neurodegenerative diseases .
Industry:
Mechanism of Action
Methyllycaconitine (citrate) exerts its effects by acting as an antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . This receptor is involved in various neural processes, including neurotransmission and synaptic plasticity . By binding to the receptor, methyllycaconitine (citrate) inhibits its activity, leading to changes in neural signaling and function .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Lycaconitine: Another diterpenoid alkaloid with similar toxic properties but different receptor targets.
Delphinine: A related compound found in Delphinium species with distinct pharmacological effects.
Aconitine: A diterpenoid alkaloid with similar structural features but different biological activities.
Uniqueness:
Biological Activity
Methyllycaconitine (MLA), particularly in its citrate form, is a potent antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of methyllycaconitine citrate, including its mechanism of action, effects on various biological systems, and relevant research findings.
- Chemical Name : [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate
- Molecular Formula : C₃₁H₃₅N₃O₈
- Purity : ≥95%
- Ki Value : 1.4 nM for α7 nAChRs
Methyllycaconitine selectively antagonizes α7 nAChRs, which are critical for various neurophysiological processes. The high affinity (Ki = 1.4 nM) indicates that MLA can effectively inhibit receptor activity even at low concentrations. In addition to its primary action on α7 receptors, MLA also interacts with α4β2 and α6β2 receptors at higher concentrations (>40 nM) .
Neuroprotective Properties
MLA has been shown to exhibit neuroprotective effects in several studies:
- Methamphetamine-Induced Neurotoxicity :
- Amyloid-β Toxicity :
Inflammatory Responses
MLA's role extends to modulating inflammatory responses:
- It has been observed to reduce cytokine production in activated macrophages, suggesting a potential application in managing inflammatory conditions . Specifically, MLA treatment led to decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in experimental models .
Table 1: Summary of Key Research Findings on Methyllycaconitine Citrate
Study | Focus | Key Findings |
---|---|---|
PMC4216102 | Amyloid-β Cytotoxicity | MLA protects against Aβ-induced cytotoxicity by inhibiting autophagy. |
MDPI | Macrophage Activation | MLA reduces IL-6 and TNF-α production in macrophages. |
Tocris Bioscience | Neurotoxicity | MLA attenuates METH-induced neurotoxicity in mice. |
Frontiers in Neuroscience | Behavioral Effects | Infusion of MLA affects aversive memory processes in rats. |
Pharmacological Applications
Given its biological activity, methyllycaconitine citrate is being explored for various therapeutic applications:
-
Neurodegenerative Diseases :
- Its ability to mitigate neurotoxicity suggests potential use in treating conditions like Alzheimer's disease.
- Pain Management :
-
Inflammatory Disorders :
- By regulating cytokine release and macrophage activity, MLA may offer therapeutic benefits for autoimmune and inflammatory diseases.
Q & A
Basic Research Questions
Q. What in vitro models are commonly used to study MLA’s neuroprotective effects, and how are they validated?
The human neuroblastoma cell line SH-SY5Y is a standard model for assessing MLA’s neuroprotective effects against amyloid-β (Aβ)-induced cytotoxicity. Cells are cultured in RPMI-1640 with 10% FBS and treated with MLA (2.5–20 µM for 24 hours) alongside Aβ25-34. Cell viability is measured via assays like MTT, with validation through western blotting for α7nAChR expression and calcium imaging to monitor intracellular Ca²⁺ flux .
Q. How should MLA solutions be prepared to ensure stability and reproducibility in experiments?
MLA is soluble in DMSO (90 mg/mL at 25°C). For in vitro studies, prepare a stock solution (e.g., 10 mM in DMSO) and dilute in culture media to final concentrations ≤20 µM. For in vivo use, formulations like 1 mg/mL in saline or suspensions using 0.5% CMC-Na are recommended. Aliquot and store at -20°C/-80°C to minimize freeze-thaw degradation .
Q. What are the key parameters for assessing MLA’s antagonism of α7nAChR in cellular assays?
Validate receptor specificity using competitive binding assays with radiolabeled ligands (e.g., [³H]MLA). Measure functional antagonism via acetylcholine-induced calcium influx inhibition in α7nAChR-expressing cells (e.g., K562 erythroleukemic cells). Dose-response curves (1–50 nM MLA) can confirm partial or full inhibition .
Advanced Research Questions
Q. How can conflicting data on MLA’s neuroprotective efficacy be resolved in Aβ toxicity models?
Discrepancies may arise from differences in Aβ oligomerization states, cell confluency (60–70% recommended), or MLA dosing duration. Replicate experiments with standardized Aβ preparations (e.g., HPLC-purified Aβ25-35) and include positive controls (e.g., rapamycin for autophagy modulation). Cross-validate findings using α7nAChR knockout models .
Q. What experimental design optimizes in vivo studies of MLA’s effects on methamphetamine (METH)-induced neurotoxicity?
Use male Swiss-Webster mice and pre-treat with MLA (1 mg/mL, 0.2 mL intraperitoneal) 30 minutes before METH exposure. Assess striatal dopamine uptake via synaptosome assays and tyrosine hydroxylase levels at 72 hours post-treatment. Include cohorts treated with α7nAChR agonists (e.g., nicotine) to confirm receptor-mediated mechanisms .
Q. How can MLA’s off-target effects on non-α7nAChR pathways be systematically evaluated?
Perform high-throughput screening against related receptors (e.g., α4β2 nAChR, NMDA receptors) using patch-clamp electrophysiology. In dopamine release assays, compare MLA’s inhibition (e.g., 50 nM) with selective α7nAChR agonists/antagonists. RNA-seq or proteomics of MLA-treated cells can identify unintended signaling pathway alterations .
Q. What strategies improve MLA’s bioavailability in pharmacokinetic studies?
Optimize formulations using co-solvents like 20% SBE-β-CD in saline for enhanced solubility. For oral administration, suspend MLA in 0.5% CMC-Na and validate bioavailability via LC-MS/MS plasma concentration monitoring. Compare intravenous vs. oral routes to calculate absolute bioavailability .
Q. Methodological Considerations
Q. How should researchers address variability in MLA’s inhibition of HO-1 expression in cardiomyocyte studies?
Standardize culture conditions (e.g., hypoxia vs. normoxia) and confirm HO-1 knockdown efficiency via siRNA transfection. Use palmitic acid (PA)-induced apoptosis models with MLA co-treatment (5–10 µM) and measure autophagy markers (LC3-II/I ratio) via western blot. Include MEM (α7nAChR antagonist) as a comparator .
Q. What statistical approaches are robust for analyzing MLA’s dose-dependent effects?
Use non-linear regression (e.g., log[inhibitor] vs. response curves) for IC₅₀ calculations. For in vivo data, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in neurobehavioral assays .
Q. How can researchers ensure reproducibility when studying MLA’s role in blood-brain barrier (BBB) protection?
Use primary human brain microvascular endothelial cells (HBMECs) infected with E. coli to model BBB disruption. Pre-treat with MLA (10 µM) and assess tight junction proteins (e.g., claudin-5) via immunofluorescence. Validate findings using trans-endothelial electrical resistance (TEER) measurements and in vivo permeability assays (e.g., Evans Blue extravasation) .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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